molecular formula C8H5BrF3NO3 B582602 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid CAS No. 1211586-75-2

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No.: B582602
CAS No.: 1211586-75-2
M. Wt: 300.031
InChI Key: MKSGQANMTYUZLH-UHFFFAOYSA-N
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Description

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoroethoxy group at the 6th position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:

    Trifluoroethoxylation: The addition of a trifluoroethoxy group at the 6th position.

The reaction conditions for these steps often involve the use of bromine or brominating agents and trifluoroethanol in the presence of a base or catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoroethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoroethoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. These functional groups enhance its potential for specific scientific and industrial applications.

Properties

CAS No.

1211586-75-2

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.031

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5BrF3NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)

InChI Key

MKSGQANMTYUZLH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)OCC(F)(F)F)C(=O)O

Synonyms

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-6-chloro-3-pyridinecarboxylic acid (68.0 g, 0.288 mol, CAN 29241-62-1) was dissolved in DMSO (1000 mL). To this solution was added with stirring potassium hydroxide (48.25 g, 0.86 mol) and after 10 minutes of stirring at room temperature 2,2,2-trifluoroethanol (26.9 mL, 0.374 mol) was added. The mixture was stirred at room temperature for 24 h. Water (1000 mL) and concentrated hydrochloric acid (107 mL, 1280 mmol, 37%) was added and the suspension was stirred vigorously for 4 hours. The precipitate was filtered, washed with water (4×100 mL) and vacuum dried over night to give the title compound (80.4 g) as an off white solid; MS (EI) 299, 301 (M)+.
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
48.25 g
Type
reactant
Reaction Step Two
Quantity
26.9 mL
Type
reactant
Reaction Step Three
Quantity
107 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

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